6-Bromo-2,1-benzoxazole-3-carboxylic acid
CAS No.: 1204296-65-0
Cat. No.: VC3360341
Molecular Formula: C8H4BrNO3
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204296-65-0 |
---|---|
Molecular Formula | C8H4BrNO3 |
Molecular Weight | 242.03 g/mol |
IUPAC Name | 6-bromo-2,1-benzoxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) |
Standard InChI Key | OVTUMTXURUVLTH-UHFFFAOYSA-N |
SMILES | C1=CC2=C(ON=C2C=C1Br)C(=O)O |
Canonical SMILES | C1=CC2=C(ON=C2C=C1Br)C(=O)O |
Introduction
Molecular Structure and Identification
Chemical Identity and Nomenclature
6-Bromo-2,1-benzoxazole-3-carboxylic acid belongs to the benzoxazole family of heterocyclic compounds. It is also known under systematic IUPAC nomenclature as 6-bromo-2,1-benzoxazole-3-carboxylic acid. The compound is registered with CAS number 1204296-65-0, providing a unique identifier for chemical database referencing . The structure consists of a fused ring system comprising a benzene ring and an oxazole ring, with a bromine atom at position 6 and a carboxylic acid group at position 3.
Structural Characteristics
The molecular structure of 6-Bromo-2,1-benzoxazole-3-carboxylic acid features an isoxazole ring (five-membered heterocycle containing adjacent oxygen and nitrogen atoms) fused with a benzene ring. The bromine substitution on the benzene portion and the carboxylic acid functionality on the heterocyclic portion confer specific electronic and physicochemical properties to the molecule.
Physical and Chemical Properties
The compound has a molecular formula of C₈H₄BrNO₃ with a calculated molecular weight of 242.03 g/mol . The presence of a carboxylic acid group suggests acidic properties, while the bromine substitution typically enhances lipophilicity and can serve as a reactive site for further derivatization.
Table 1: Physical and Chemical Properties of 6-Bromo-2,1-benzoxazole-3-carboxylic Acid
Synthetic Routes and Preparation
General Synthetic Approaches
The synthesis of benzoxazole derivatives typically involves cyclization reactions of appropriately substituted ortho-aminophenols or related precursors. For brominated derivatives like 6-Bromo-2,1-benzoxazole-3-carboxylic acid, the bromine substitution can be introduced either before the cyclization step or through direct bromination of the benzoxazole scaffold.
Precursor | Function | Reaction Conditions |
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6-Bromosalicylaldehyde | Source of brominated benzene ring | Oxidation, cyclization |
4-Bromoanthranilic acid derivatives | Source of bromine and acid functionalities | Cyclization with appropriate reagents |
6-Bromo-2,1-benzoxazole | Core structure | Oxidation of methyl group or other carboxylic acid introduction |
Structural Analogues and Derivatives
Ester Derivatives
A closely related compound is methyl 6-bromo-1,2-benzoxazole-3-carboxylate (CAS: 1123169-23-2), which is the methyl ester of our target compound . This ester has a molecular formula of C₉H₆BrNO₃ and can potentially be hydrolyzed to yield 6-Bromo-2,1-benzoxazole-3-carboxylic acid.
Positional Isomers
Another related compound is 6-bromobenzo[d]oxazole-2-carboxylic acid (CAS: 944907-30-6), which differs in the position of the carboxylic acid group (position 2 instead of position 3) . This positional isomer has identical molecular weight and formula but different chemical properties due to the altered position of the carboxylic acid group.
Substituted Derivatives
The literature also mentions 6-(2-Bromoethyl)-1,3-benzoxazole-2-carboxylic acid (C₁₀H₈BrNO₃, MW: 270.08 g/mol), which features an additional bromoethyl group and a carboxylic acid at position 2 . This compound represents a more complex derivative with potentially different biological activities.
Table 3: Comparison of 6-Bromo-2,1-benzoxazole-3-carboxylic Acid with Structural Analogues
Spectroscopic Characterization
Spectral Identification
The identification and characterization of 6-Bromo-2,1-benzoxazole-3-carboxylic acid would typically involve multiple spectroscopic techniques. Based on information from structurally similar compounds, these techniques would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the aromatic protons of the benzene ring, while ¹³C NMR would reveal the characteristic carbon signals of the carboxylic acid group and the fused ring system.
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Infrared (IR) Spectroscopy: Expected to show characteristic absorptions for the carboxylic acid group (C=O stretch around 1700 cm⁻¹, O-H stretch around 3000-3500 cm⁻¹), as well as aromatic C=C stretching and C-Br stretching bands.
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Mass Spectrometry (MS): Would show a molecular ion peak corresponding to the molecular weight of 242.03, with characteristic isotope patterns due to the presence of bromine.
X-ray Crystallography
X-ray crystallography would provide definitive structural confirmation, revealing bond lengths, angles, and the three-dimensional arrangement of the molecule. This technique would be particularly valuable for understanding the planarity of the ring system and the orientation of the carboxylic acid group relative to the ring plane.
Current Research Trends
Computational Studies
Recent research on related heterocyclic compounds has employed computational methods such as Density Functional Theory (DFT) to investigate structural and electronic properties. For example, 6-Bromo-2-(4-chlorophenyl)-1H-benzimidazole was studied using DFT approaches to understand its spectroscopic characteristics and potential biological activities . Similar computational studies could provide valuable insights into the properties of 6-Bromo-2,1-benzoxazole-3-carboxylic acid.
Structure-Activity Relationship Studies
The development of structure-activity relationships (SAR) for benzoxazole derivatives remains an active area of research. The specific substitution pattern in 6-Bromo-2,1-benzoxazole-3-carboxylic acid (bromine at position 6 and carboxylic acid at position 3) could be systematically compared with other substitution patterns to establish correlations between structural features and biological activities.
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